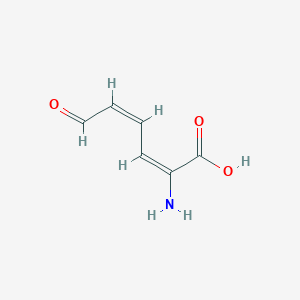

2-Aminomuconic semialdehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminomuconic acid semialdehyde belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Aminomuconic acid semialdehyde is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 2-aminomuconic acid semialdehyde is primarily located in the cytoplasm. 2-Aminomuconic acid semialdehyde can be biosynthesized from 2-amino-3-carboxymuconic acid semialdehyde; which is catalyzed by the enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase. In humans, 2-aminomuconic acid semialdehyde is involved in the tryptophan metabolism pathway.

2-aminomuconic 6-semialdehyde is a muconic semialdehyde having a 2-amino substituent. It has a role as a mouse metabolite. It is a muconic semialdehyde and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a 2-aminomuconate 6-semialdehyde(1-). It is a tautomer of a 2-aminomuconic 6-semialdehyde zwitterion.

Aplicaciones Científicas De Investigación

Chemical Properties and Biological Significance

Chemical Structure:

- Formula: C6H7NO3

- Molecular Weight: 141.1247 g/mol

- CAS Number: 245128-91-0

2-Aminomuconic semialdehyde is a muconic semialdehyde with a 2-amino substituent, classified as an alpha amino acid. It is hydrophobic and relatively insoluble in water, which influences its biological interactions and applications .

Biological Role:

In humans and other organisms, this compound participates in metabolic pathways, particularly in the degradation of tryptophan through the kynurenine pathway. It can be enzymatically converted to 2-aminomuconate via the action of specific dehydrogenases . This compound plays a role in various enzymatic reactions that are crucial for nitrogen metabolism .

Applications in Biochemistry

-

Enzymatic Reactions:

- Role in Degradation Pathways: this compound acts as an intermediate in the biodegradation of aromatic compounds, such as nitrobenzene, by bacteria like Pseudomonas pseudoalcaligenes. The compound is formed from the cleavage of 2-aminophenol and subsequently oxidized to 2-aminomuconate .

- Enzyme Characterization: Research has focused on enzymes such as this compound dehydrogenase, which catalyzes the oxidation of this compound. Studies have demonstrated its substrate specificity and kinetic properties .

- Metabolic Studies:

Environmental Applications

- Bioremediation:

- Microbial Degradation: The ability of certain bacteria to utilize this compound as a nitrogen source indicates its potential role in bioremediation strategies for environmental cleanup of nitroaromatic compounds .

- Case Study: A study on Pseudomonas pseudoalcaligenes showed that this bacterium could degrade nitrobenzene through a series of enzymatic reactions leading to the formation of this compound, showcasing its utility in environmental microbiology .

Synthetic Chemistry Applications

- Synthesis of Derivatives:

Data Table: Summary of Key Findings

Análisis De Reacciones Químicas

Ring Cleavage of 2-Aminophenol to 2-AMS

2-AMS is generated via meta-cleavage of 2-aminophenol by 2-aminophenol 1,6-dioxygenase (AmnB), a key enzyme in Pseudomonas pseudoalcaligenes JS45 . This reaction opens the aromatic ring, producing 2-AMS as an unstable intermediate:

2 Aminophenol+O2→2 Aminomuconic semialdehyde 2 AMS

-

Instability : 2-AMS spontaneously converts to picolinic acid under aqueous conditions (half-life < 5 minutes) .

-

Spectral properties : 2-AMS absorbs at 380 nm, while picolinic acid absorbs at 263 nm .

Oxidation of 2-AMS to 2-Aminomuconate

In the presence of NAD⁺, 2-aminomuconic semialdehyde dehydrogenase (AmnC) oxidizes 2-AMS to 2-aminomuconate:

2 AMS+NAD++H2O→2 Aminomuconate+NADH+2H+

Key characteristics of AmnC :

-

Substrate specificity :

-

Catalytic efficiency : AmnC has 3x higher activity toward 2-AMS compared to 2-hydroxymuconic semialdehyde .

Deamination of 2-Aminomuconate to 4-Oxalocrotonate

A novel 2-aminomuconate deaminase catalyzes the removal of the amino group from 2-aminomuconate, yielding 4-oxalocrotonate and ammonia :

2 Aminomuconate→4 Oxalocrotonate+NH3

-

Cofactor independence : No NAD⁺ or other cofactors required .

-

Stoichiometry : 1:1 molar ratio of 2-aminomuconate consumed to ammonia produced .

-

Enzyme separation : Deaminase activity is distinct from dehydrogenase activity, as shown by chromatographic separation .

Spontaneous and Enzymatic Degradation Pathways

2-AMS participates in two competing pathways:

-

Spontaneous cyclization : Converts non-enzymatically to picolinic acid, a dead-end product .

-

Enzymatic oxidation : Dominant pathway in P. pseudoalcaligenes JS45, channeling 2-AMS toward TCA cycle intermediates (pyruvate and acetaldehyde) .

Role in Biodegradation Pathways

2-AMS is central to the catabolism of nitroaromatic compounds:

-

Nitrobenzene degradation : Reduced to 2-aminophenol before ring cleavage to 2-AMS .

-

Tryptophan metabolism : Linked to kynurenine pathways in mammals, though bacterial enzymes show broader substrate specificity .

Structural and Biochemical Data

Propiedades

Número CAS |

245128-91-0 |

|---|---|

Fórmula molecular |

C6H7NO3 |

Peso molecular |

141.12 g/mol |

Nombre IUPAC |

(2E,4Z)-2-amino-6-oxohexa-2,4-dienoic acid |

InChI |

InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)/b2-1-,5-3+ |

Clave InChI |

QCGTZPZKJPTAEP-REDYYMJGSA-N |

SMILES |

C(=CC=O)C=C(C(=O)O)N |

SMILES isomérico |

C(=C\C=O)\C=C(/C(=O)O)\N |

SMILES canónico |

C(=CC=O)C=C(C(=O)O)N |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.